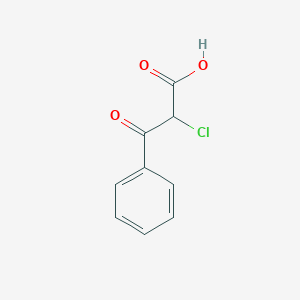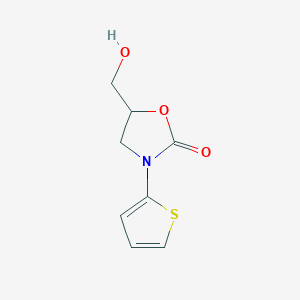
5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a unique combination of functional groups, including a hydroxymethyl group, a thiophene ring, and an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of thiophene-2-carboxylic acid with formaldehyde and an amine under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one.
Reduction: Formation of 5-(aminomethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis. This action makes it a potential candidate for the development of new antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Hydroxymethyl)-2-thiophenecarboxaldehyde
- 5-(Hydroxymethyl)-2-thiophenecarboxylic acid
- 3-(Thiophen-2-yl)-1,3-oxazolidin-2-one
Uniqueness
5-(Hydroxymethyl)-3-(thiophen-2-yl)-1,3-oxazolidin-2-one is unique due to the presence of both a hydroxymethyl group and an oxazolidinone ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
392681-71-9 |
|---|---|
Formule moléculaire |
C8H9NO3S |
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-3-thiophen-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9NO3S/c10-5-6-4-9(8(11)12-6)7-2-1-3-13-7/h1-3,6,10H,4-5H2 |
Clé InChI |
JIWSWLHKZGMINZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC=CS2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R)-5-[(2S)-butan-2-yl]imidazolidine-2,4-dione](/img/structure/B14237261.png)
![1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene](/img/structure/B14237266.png)
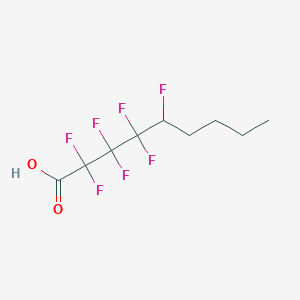


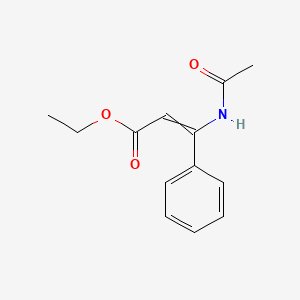
![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
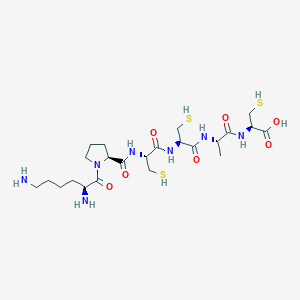
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
